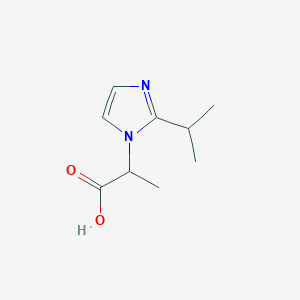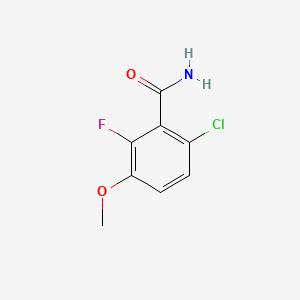
3-氟-4-(4-氟苯氧基)苯胺
描述
3-Fluoro-4-(4-fluorophenoxy)aniline, commonly known as FFA, is a fluorinated phenoxy aniline compound which has been used in scientific research as a model compound. It is a versatile compound that can be used in a variety of experiments, and its chemical structure has been well-studied. FFA has been used as a model for studying the effects of fluorine substitution on the reactivity and the physical and chemical properties of aniline derivatives.
科学研究应用
c-Met Kinase Inhibition
3-Fluoro-4-(4-fluorophenoxy)aniline: has been studied for its potential as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase involved in various cellular processes, including cell growth and differentiation. Its inhibition is particularly relevant in the context of cancer research, as abnormal c-Met activity is associated with the development and progression of tumors .
Docking Studies
The compound has been used in docking studies to understand the molecular interactions and preferred active conformations when complexed with c-Met kinase. These studies help in analyzing the molecular features that contribute to high inhibitory activity, which is crucial for designing more effective cancer therapeutics .
Quantitative Structure–Activity Relationship (QSAR) Studies
QSAR studies involve the prediction of the biological activity of a compound based on its chemical structure3-Fluoro-4-(4-fluorophenoxy)aniline derivatives have been used in QSAR models to predict their activity as c-Met kinase inhibitors, which can streamline the drug discovery process .
Proteomics Research
This compound is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions. Proteomics is a broad field with applications ranging from understanding disease mechanisms to discovering new drug targets .
Molecular Formula Studies
The molecular formula of C12H9F2NO suggests potential applications in studying the compound’s physicochemical properties, reactivity, and stability, which are important for various fields of chemical research .
Material Science
Given the expertise of scientists in areas like material science, 3-Fluoro-4-(4-fluorophenoxy)aniline could be investigated for its properties and applications in the development of new materials with specific desired characteristics .
Chemical Synthesis
The compound’s structure and reactivity profile make it a candidate for use in chemical synthesis, potentially serving as a building block for more complex molecules in synthetic organic chemistry .
Analytical Chemistry
In analytical chemistry, 3-Fluoro-4-(4-fluorophenoxy)aniline could be used as a standard or reagent in various analytical techniques to quantify or identify other substances, due to its defined structure and properties .
作用机制
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially act as a boron reagent . In these reactions, the compound would interact with its targets by undergoing a transmetalation process, where it transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may influence pathways related to carbon-carbon bond formation.
Result of Action
If the compound acts as a boron reagent in suzuki–miyaura coupling reactions , it could contribute to the formation of new carbon-carbon bonds, thereby influencing the structure of organic compounds.
属性
IUPAC Name |
3-fluoro-4-(4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWIZFMOOPOWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278314 | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937597-91-6 | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)